1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride is a compound that belongs to the class of imidazolidinones, which are cyclic compounds featuring an imidazolidine ring. This compound is characterized by the presence of a piperidine group at the 1-position of the imidazolidinone structure, contributing to its pharmacological properties. The hydrochloride form indicates that it is a salt derived from hydrochloric acid, enhancing its solubility and stability in various applications.
The synthesis and characterization of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride have been reported in various scientific literature, demonstrating its potential as a pharmaceutical agent. It has been studied for its biological activities and therapeutic applications, particularly in the realm of medicinal chemistry.
This compound is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure. It can also be categorized under pharmaceutical intermediates, as it serves as a precursor or building block for more complex drug molecules.
The synthesis of 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride typically involves several steps:
The synthesis may utilize various reagents and conditions, such as:
The molecular formula for 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride can be represented as . The structure features:
Molecular weight: Approximately 203.68 g/mol. The compound's structural characteristics can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride can participate in various chemical reactions due to its functional groups:
Reactions may require specific conditions, such as temperature control and the presence of catalysts, to enhance yields and selectivity.
The mechanism of action for 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride is primarily linked to its interaction with biological targets, potentially including receptors or enzymes involved in neurotransmission or cellular signaling pathways.
Research indicates that compounds within this class may exhibit activity against certain types of cancer cells or neurodegenerative diseases by modulating specific pathways. Detailed studies on binding affinities and biological assays are necessary to elucidate the precise mechanisms.
1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride is typically a white crystalline solid. Its melting point and solubility characteristics depend on the specific synthesis method used.
The compound exhibits basic properties due to the presence of nitrogen atoms in both the piperidine and imidazolidine rings. It is stable under normal conditions but may decompose under extreme pH levels or high temperatures.
Relevant data include:
1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride has potential applications in medicinal chemistry as:
Research continues into its pharmacological properties, aiming to uncover further therapeutic potentials across various medical fields.
The synthesis of 1-(piperidin-3-yl)imidazolidin-2-one derivatives relies on pharmacophore hybridization strategies that merge piperidine and imidazolidinone precursors through sequential functionalization and cyclization steps. A representative pathway begins with N-Boc-protected 3-aminopiperidine, where the amine group is acylated with chloroacetyl chloride under Schotten-Baumann conditions (aqueous NaOH, 0–5°C) to yield the chloroacetamide intermediate. Subsequent nucleophilic displacement with ammonia or primary amines generates aminoethylamino-piperidine precursors. The critical imidazolidin-2-one ring closure is achieved using carbonyl transfer agents, most notably 1,1′-carbonyldiimidazole (CDI), in anhydrous tetrahydrofuran (THF) under reflux (66–70°C, 8–12 hours). CDI mediates cyclization through a two-step mechanism: initial carbamate formation followed by intramolecular nucleophilic attack by the secondary amine [1] [7].
Alternative cyclization routes employ phosgene equivalents like triphosgene in dichloromethane with triethylamine as a base, though CDI is favored for operational safety and reduced byproduct formation. Key process optimizations include:
Table 1: Comparative Analysis of Imidazolidin-2-one Cyclization Methods
Carbonyl Source | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
CDI | THF | 70 | 12 | 78 |
CDI | THF/PEG300 (7:3) | 70 | 10 | 92 |
Triphosgene | CH₂Cl₂ | 25 | 2 | 65 |
CO (g) | Toluene | 100 | 24 | 41 |
Flow chemistry platforms significantly improve reproducibility and scalability. Implementing a tubular reactor with a 10-mL stainless-steel coil, back-pressure regulation (250 psi), and precise temperature control enables continuous processing at 0.5 mL/min flow rates, achieving 89% isolated yield at decagram scale—superior to batch reactors (72% yield) [7].
Hydrochloride salt formation converts the lipophilic free base of 1-(piperidin-3-yl)imidazolidin-2-one into a crystalline, bioavailable solid. This acid-base reaction proceeds via proton transfer to the piperidine nitrogen (pKₐ ~10.5), exploiting the basicity difference from the imidazolidinone urea (non-basic). The process requires meticulous control of stoichiometry, solvent polarity, and crystallization dynamics to ensure high purity and avoid hygroscopicity.
Mechanism & Kinetics:
Critical parameters for optimization include:
Table 2: Impact of Salt Formation Conditions on Purity and Yield
HCl Source | Solvent | Temperature (°C) | Stoichiometry (equiv.) | Form | Purity (%) | Yield (%) |
---|---|---|---|---|---|---|
HCl (g) | EtOH/MTBE | 0–5 | 1.05 | Monohydrate | 99.5 | 91 |
HCl (g) | EtOAc | 25 | 1.10 | Anhydrous | 98.2 | 85 |
HCl (aq.) | MeOH | 25 | 1.20 | Hemihydrate | 97.1 | 78 |
Acetyl chloride | CH₂Cl₂ | -10 | 1.30 | Anhydrous | 95.8 | 82 |
Stereochemistry critically influences the bioactivity of 1-(piperidin-3-yl)imidazolidin-2-one derivatives. The piperidine C3 carbon is prochiral, and nucleophilic additions or cyclizations may generate cis/trans diastereomers or enantiomers. Strategies for stereocontrol encompass chiral auxiliaries, asymmetric catalysis, and thermodynamic equilibration.
Piperidine Functionalization:
Cyclization Stereoselectivity:Imidazolidinone ring closure exhibits substrate-dependent stereoselectivity. When the piperidine N1 is unsubstituted, cyclization via the aminoethyl side chain generates a new chiral center at C2 of the imidazolidinone. Factors controlling diastereomer ratios include:
Table 3: Stereochemical Outcomes in Imidazolidinone Cyclization
Piperidine Precursor | Cyclization Agent | Conditions | trans:cis Ratio | Configuration |
---|---|---|---|---|
3-(2-Aminoethyl)piperidine | CDI | THF, 70°C, 12h | 1:1.2 | Racemic |
N-Boc-3-(2-aminoethyl)piperidine | Triphosgene | CH₂Cl₂, 0°C → 25°C, 2h | 3:1 | Racemic |
(R)-3-(2-Aminoethyl)-1-((R)-camphorsulfonyl)piperidine | CDI | THF, 70°C, 8h | 19:1 | (2R,3′R) |
(S)-3-(2-Aminoethyl)piperidine | CDI | THF/PEG300, 70°C, 10h | 1:1 | Racemic |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8